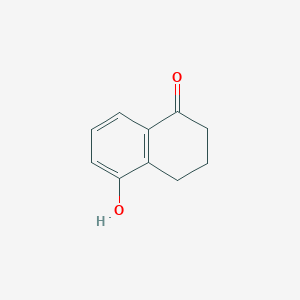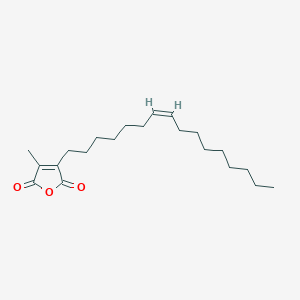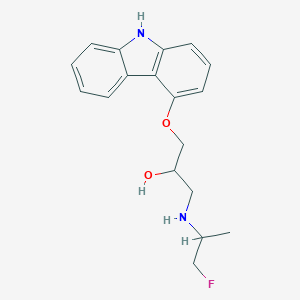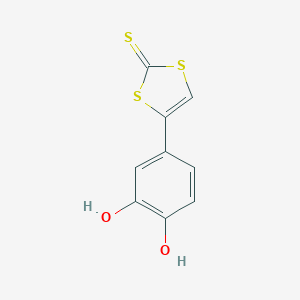
5-Hydroxy-1-tetralone
概要
説明
5-Hydroxy-1-tetralone is used as a metabolite of Levobunolol and d-Bunolol . It is also used as a reagent for the determination of hexoses and oligosaccharides by a fluorescence technique .
Synthesis Analysis
5-Hydroxy-1-tetralone was synthesized from sodium 1,5 naphthalene disulfonate by alkali fusion, and then hydrogenation under normal conditions .Molecular Structure Analysis
The molecular formula of 5-Hydroxy-1-tetralone is C10H10O2, and its molecular weight is 162.1852 . The IUPAC Standard InChI is InChI=1S/C10H10O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,11H,2,4,6H2 .Chemical Reactions Analysis
5-Hydroxy-1-tetralone has been used in the synthesis of a series of 33 1-tetralone and 4-chromanone derivatives in an attempt to discover high-potency compounds and to expand on the structure–activity relationships of MAO inhibition by these classes . It can also be used as a fluorescent labeling reagent for the determination of glycosphingolipid from biological samples .Physical And Chemical Properties Analysis
5-Hydroxy-1-tetralone appears as a light yellow to beige or pinkish crystalline . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
HPLC Internal Standard
5-Hydroxy-1-tetralone: is utilized as an internal standard in High-Performance Liquid Chromatography (HPLC) for the quantification of various compounds. For instance, it has been used in the determination of 4-hydroxymephenytoin in human urine . The accuracy and precision of HPLC analysis are significantly enhanced by using an internal standard that is chemically similar to the analyte.
Fluorescent Labeling Reagent
In glycosphingolipid analysis, 5-Hydroxy-1-tetralone serves as a fluorescent labeling reagent. This application is crucial for the microdetection of glycosphingolipids on Thin-Layer Chromatography (TLC) plates . The compound’s ability to act as a fluorescent marker allows for the sensitive detection of these biomolecules.
Synthesis of Benzazepine Derivatives
The compound is a key starting material in the synthesis of 1,2,3,4-tetrahydro-5H-1-benzazepine-quinone derivatives . These derivatives are of interest due to their potential pharmacological properties, including their role as intermediates in the synthesis of bioactive molecules.
Chiral Oxathiane Synthesis
5-Hydroxy-1-tetralone: is also employed in the synthesis of new chiral oxathiane derivatives . Chiral compounds have wide-ranging applications in pharmaceuticals, as they can significantly affect the efficacy and safety of drugs.
Metabolite Analysis
As a metabolite of certain pharmaceuticals like Levobunolol , 5-Hydroxy-1-tetralone is used in research to understand drug metabolism and excretion . Studying its role as a metabolite helps in predicting the pharmacokinetic profile of drugs.
Enzyme Activity Determination
This compound is used as a reagent for the fluorescence determination of enzyme activity . It is particularly useful in assays where the detection of hexoses and oligosaccharides is required, providing insights into enzymatic functions and mechanisms.
作用機序
Target of Action
5-Hydroxy-1-tetralone is primarily used as a fluorescent labeling reagent . It is used for the determination of glycosphingolipids from biological samples . Glycosphingolipids are a type of lipid that play crucial roles in various cellular functions, including cell-cell recognition and signal transduction .
Mode of Action
It is known to interact with glycosphingolipids, enabling their detection in biological samples . This interaction likely involves the compound’s hydroxy group, which can form hydrogen bonds with the glycosphingolipids .
Biochemical Pathways
5-Hydroxy-1-tetralone is involved in the biochemical pathway of glycosphingolipid detection . By binding to glycosphingolipids, it allows for their identification and quantification in biological samples . This can provide valuable information about the presence and concentration of these lipids, which are involved in various cellular processes .
Pharmacokinetics
As a small, hydrophobic molecule, it is likely to have good membrane permeability, which would facilitate its interaction with glycosphingolipids
Result of Action
The primary result of 5-Hydroxy-1-tetralone’s action is the detection of glycosphingolipids in biological samples . This can provide valuable insights into the lipid composition of cells and tissues, and may aid in the diagnosis and monitoring of diseases associated with altered glycosphingolipid levels .
Action Environment
The action of 5-Hydroxy-1-tetralone is likely to be influenced by various environmental factors. For example, the pH of the environment may affect its binding to glycosphingolipids Additionally, the presence of other molecules could potentially interfere with its action
Safety and Hazards
5-Hydroxy-1-tetralone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
5-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPZCRZRQHFRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057700 | |
| Record name | 5-Hydroxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-tetralone | |
CAS RN |
28315-93-7 | |
| Record name | 5-Hydroxy-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28315-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-1-tetralone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028315937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXY-1-TETRALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8605DD71BS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Tert-butyl N-[(Z)-hex-2-enyl]carbamate](/img/structure/B126531.png)
